Ethyl 2-acetylhexanoate Ethyl 2-acetylhexanoate
Brand Name: Vulcanchem
CAS No.: 1540-29-0
VCID: VC20939086
InChI: InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3
SMILES: CCCCC(C(=O)C)C(=O)OCC
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Ethyl 2-acetylhexanoate

CAS No.: 1540-29-0

Cat. No.: VC20939086

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-acetylhexanoate - 1540-29-0

Specification

CAS No. 1540-29-0
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name ethyl 2-acetylhexanoate
Standard InChI InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3
Standard InChI Key ZTOQBHVLCJERBS-UHFFFAOYSA-N
SMILES CCCCC(C(=O)C)C(=O)OCC
Canonical SMILES CCCCC(C(=O)C)C(=O)OCC

Introduction

Chemical Properties and Structure

Ethyl 2-acetylhexanoate possesses a defined chemical structure that contributes to its distinctive properties and applications. The compound has an IUPAC name of ethyl 2-acetylhexanoate and a molecular formula of C10H18O3. Its structure features an ethyl ester group connected to a hexanoic acid backbone with an acetyl group at the second carbon position. The compound's InChI notation, InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3, provides a standardized representation of its chemical structure that can be used for precise identification and comparison with other compounds. Similarly, its InChI Key, ZTOQBHVLCJERBS-UHFFFAOYSA-N, serves as a fixed-length condensed digital representation of the compound that is particularly useful for database searches and information retrieval.
The canonical SMILES notation for ethyl 2-acetylhexanoate, CCCCC(C(=O)C)C(=O)OCC, offers another standardized way to represent its chemical structure in a linear format. This representation highlights the compound's functional groups, including the carbonyl groups and the ester linkage, which are crucial for its chemical reactivity. Ethyl 2-acetylhexanoate contains three oxygen atoms, with two participating in carbonyl groups and one in the ester linkage. The presence of these functional groups influences the compound's polarity, solubility, and potential for chemical reactions such as hydrolysis. The compound's structure also affects its lipophilicity, with a reported log P value of approximately 2.51, indicating significant solubility in lipids and potential interactions with biological membranes. This property is particularly relevant for understanding the compound's behavior in biological systems, including its absorption, distribution, and metabolism.

Table 1: Chemical Identification and Structural Information of Ethyl 2-acetylhexanoate

PropertyInformationSource
IUPAC Nameethyl 2-acetylhexanoatePubChem
CAS Registry Number1540-29-0CAS Common Chemistry
Molecular FormulaC10H18O3PubChem
Molecular Weight186.25 g/molPubChem
InChIInChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3PubChem
InChI KeyZTOQBHVLCJERBS-UHFFFAOYSA-NPubChem
Canonical SMILESCCCCC(C(=O)C)C(=O)OCCPubChem
DSSTOX Substance IDDTXSID20862687EPA DSSTox
Alternative Nameethyl 2-butyl-3-oxobutanoatePubChem

Physical Properties

Ethyl 2-acetylhexanoate exhibits distinct physical properties that influence its handling, storage, and applications. The compound is characterized as a colorless to pale yellow liquid with a fruity, wine-like aroma that contributes to its value as a flavoring agent. This distinctive sensory property is a direct result of the compound's chemical structure and its interaction with olfactory receptors. The physical state of ethyl 2-acetylhexanoate as a liquid at room temperature facilitates its use in various applications, particularly in the food and fragrance industries where it can be easily incorporated into formulations. The compound's aromatic profile makes it particularly valuable in creating or enhancing fruit-like flavors in food products, contributing to the sensory experience associated with various consumables.
The density of ethyl 2-acetylhexanoate ranges from 0.949 to 0.959 g/cm³ at 20°C, which is slightly less than that of water. This physical property is important for formulation considerations, especially when the compound is used in combination with other ingredients in food or fragrance applications. Regarding solubility, ethyl 2-acetylhexanoate is practically insoluble or insoluble in water but is soluble in ethanol. This solubility profile is consistent with its lipophilic nature, as indicated by its log P value of approximately 2.51. The compound's limited water solubility but good solubility in organic solvents like ethanol is typical of esters and influences how it is incorporated into various formulations. For instance, in water-based products, emulsifiers or solubilizers might be needed to ensure proper dispersion of the compound, while in alcohol-based formulations, it can be directly dissolved.

Table 2: Physical Properties of Ethyl 2-acetylhexanoate

PropertyValueSource
Physical DescriptionColorless to pale yellow liquid; Fruity wine-like aromaJECFA
Density0.949-0.959 g/cm³ (20°C)JECFA
Solubility in WaterPractically insoluble or insolubleJECFA
Solubility in EthanolSolubleJECFA
Lipophilicity (log P)Approximately 2.51PubChem
AppearanceColorless to pale yellow liquidJECFA
OdorFruity, wine-likeJECFA

Synthesis and Preparation Methods

Ethyl 2-acetylhexanoate can be synthesized through several methodologies, each with specific reaction conditions and considerations. One common synthetic route involves the reaction of ethyl acetoacetate with 1-bromobutane in the presence of a base such as sodium ethoxide. This reaction proceeds through a nucleophilic substitution mechanism, where the deprotonated ethyl acetoacetate acts as a nucleophile and attacks the electrophilic carbon in 1-bromobutane. The reaction is typically conducted under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. Following the reaction, purification steps, such as extraction, washing, and distillation, are employed to isolate ethyl 2-acetylhexanoate with high purity. This synthetic approach is advantageous for laboratory-scale preparation due to the accessibility of the starting materials and the relatively straightforward reaction conditions.
In industrial settings, the production of ethyl 2-acetylhexanoate often involves scaled-up versions of the laboratory synthesis with modifications to accommodate larger quantities and optimize efficiency. Industrial production typically utilizes large-scale reactors where ethyl acetoacetate and 1-bromobutane are combined with a suitable base, and the mixture is heated to reflux under controlled conditions. Following the reaction, the product is purified through distillation, which allows for the separation of ethyl 2-acetylhexanoate from unreacted starting materials and by-products. The industrial synthesis of this compound requires careful consideration of factors such as reaction temperature, time, catalyst concentration, and purification methods to ensure high yield and purity of the final product. Additionally, safety measures must be implemented to handle the large quantities of chemicals involved, particularly considering the flammability of organic solvents and the potential hazards associated with the base catalyst.

Table 3: Synthesis Methods for Ethyl 2-acetylhexanoate

MethodReactantsConditionsCatalyst/BaseScalePurification
Laboratory SynthesisEthyl acetoacetate + 1-bromobutaneReflux, several hoursSodium ethoxideSmall to mediumExtraction, washing, distillation
Industrial ProductionEthyl acetoacetate + 1-bromobutaneControlled heating, refluxBase (e.g., sodium ethoxide)LargeDistillation
Alternative RouteEthyl alcohol + 2-acetylhexanoic acidReflux, acidic conditionsAcid catalyst (e.g., sulfuric acid)VariableExtraction, neutralization, distillation

Chemical Reactions

Ethyl 2-acetylhexanoate can participate in various chemical reactions, primarily due to the presence of its functional groups, including the ester linkage and carbonyl groups. One significant type of reaction is oxidation, where the compound can be oxidized to form corresponding carboxylic acids. This oxidation process can occur under various conditions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide. The sensitivity of ethyl 2-acetylhexanoate to oxidation has implications for its storage and stability, as exposure to air and oxidizing agents can lead to degradation over time. Understanding the oxidation behavior of this compound is crucial for predicting its shelf life and determining appropriate storage conditions to maintain its quality and efficacy in various applications.
Reduction is another important reaction type for ethyl 2-acetylhexanoate, where reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carbonyl groups to alcohols. The susceptibility of the carbonyl groups to reduction provides a pathway for transforming ethyl 2-acetylhexanoate into different compounds with altered properties and applications. Additionally, ethyl 2-acetylhexanoate can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group. In these reactions, nucleophiles such as amines or alcohols can attack the carbonyl carbon, leading to the formation of amides or different esters, respectively. The conditions for these substitution reactions typically involve acidic or basic environments, depending on the specific nucleophile and desired outcome. These reaction pathways demonstrate the versatility of ethyl 2-acetylhexanoate as a starting material for the synthesis of a range of functional derivatives.

Table 4: Chemical Reactions of Ethyl 2-acetylhexanoate

Reaction TypeReagentsConditionsProductsApplications
OxidationPotassium permanganate, Chromium trioxideVaries by oxidizing agentCarboxylic acidsSynthesis of organic acids
ReductionLithium aluminum hydride, Sodium borohydrideTypically anhydrous conditionsAlcoholsProduction of alcohol derivatives
Nucleophilic SubstitutionAmines, AlcoholsAcidic or basic conditionsAmides, Different estersSynthesis of various functional derivatives
HydrolysisWaterAcidic or basic conditions2-acetylhexanoic acid and ethanolBreaking down the ester linkage
CondensationAldehydes, KetonesBasic conditionsComplex organic compoundsBuilding more complex molecules

Biological Activities and Applications

Ethyl 2-acetylhexanoate exhibits a range of biological activities that extend beyond its primary use as a flavoring agent. Research has indicated that the compound possesses antioxidant properties, suggesting its potential to reduce oxidative stress in biological systems. This antioxidant activity could be valuable in various contexts, including food preservation and potentially in health-related applications where reducing oxidative damage is beneficial. Additionally, ethyl 2-acetylhexanoate has demonstrated antimicrobial effects, showing inhibition of bacterial and fungal growth under certain conditions. The compound's antimicrobial properties could be exploited in formulations where preservative effects are desired, although the specific spectrum of activity against different microorganisms requires further investigation to fully understand its potential in this area.
The primary application of ethyl 2-acetylhexanoate remains in the flavor and fragrance industries, where it is valued for its ability to enhance sensory properties of various products. The compound's fruity, wine-like aroma makes it particularly suitable for creating or enhancing fruit-like flavors in food products, beverages, and fragrances. In addition to these established applications, ethyl 2-acetylhexanoate has potential uses in scientific research across multiple disciplines. In chemistry, it serves as a building block in organic synthesis, particularly in the preparation of more complex molecules. In biology, the compound is studied for its interactions with various enzymes and potential biological activities. Medical research explores its possible therapeutic applications, including as a precursor in drug synthesis. Industrial applications extend to the production of fragrances and as an intermediate in the synthesis of other chemicals. The versatility of ethyl 2-acetylhexanoate across these different domains underscores its significance as a multifunctional compound with broad applicability.

Table 5: Biological Activities and Applications of Ethyl 2-acetylhexanoate

Biological Activity/ApplicationDescriptionEvidence/Source
AntioxidantPotential to reduce oxidative stressIn vitro assays of similar esters
AntimicrobialInhibition of bacterial and fungal growthResearch on related compounds
Flavor EnhancementImproves sensory properties in food productsEstablished use in food industry
Fragrance ComponentContributes fruity notes to perfumes and cosmeticsCommon application in fragrance industry
Chemical Building BlockUsed in organic synthesis of complex moleculesResearch in synthetic chemistry
Potential Therapeutic PrecursorPossible applications in drug synthesisOngoing medical research
Industrial IntermediateUsed in production of other chemicalsIndustrial applications
ParameterInformationBasis/Evidence
AbsorptionLikely well absorbed due to lipophilicityLog P value of ~2.51
DistributionExpected to distribute to lipid-rich tissuesLipophilic nature of the compound
MetabolismPrimary pathway is ester hydrolysisChemical structure as an ester
Metabolites2-acetylhexanoic acid and ethanolProducts of ester hydrolysis
Enzymes InvolvedEsterasesTypical enzymes for ester metabolism
Secondary MetabolismEthanol: alcohol dehydrogenase pathway
2-acetylhexanoic acid: likely beta-oxidation
Standard metabolic pathways
ExcretionNot well characterizedLimited available research

Research Findings and Case Studies

Table 7: Research Findings on Ethyl 2-acetylhexanoate

Research AreaKey FindingsStudy TypeLimitations
Sensory EvaluationSignificant enhancement of flavor profiles in food productsSensory panel studiesSubjective nature of sensory evaluation
Antioxidant ActivityPotential free radical scavenging ability based on similar compoundsIn vitro assaysLimited direct studies on ethyl 2-acetylhexanoate specifically
Antimicrobial EffectsPossible inhibition of gram-positive bacteria and fungi based on related compoundsMicrobiological studiesSparse data on specific antimicrobial spectrum
Mechanism of ActionInteraction with olfactory receptors leading to aroma perceptionBiochemical studiesComplex nature of olfactory perception
Safety AssessmentGenerally recognized as safe for use as a flavoring agentRegulatory evaluationsLimited long-term studies

Comparison with Similar Compounds

Ethyl 2-acetylhexanoate can be compared with several structurally related compounds to understand its unique properties and applications in context. One such compound is ethyl acetoacetate, which serves as a precursor in the synthesis of ethyl 2-acetylhexanoate. Ethyl acetoacetate has a similar ester group and acetyl functionality but lacks the butyl group present in ethyl 2-acetylhexanoate. This structural difference results in distinct physical and chemical properties, including differences in odor profile, lipophilicity, and reactivity patterns. While both compounds are used as flavoring agents, ethyl 2-acetylhexanoate typically imparts a more complex, fruity aroma compared to the simpler, more ketone-like odor of ethyl acetoacetate. Additionally, the presence of the butyl chain in ethyl 2-acetylhexanoate increases its lipophilicity relative to ethyl acetoacetate, influencing its solubility, absorption, and interactions with biological systems.
Another comparable compound is ethyl 2-butylacetoacetate, which has slight structural variations compared to ethyl 2-acetylhexanoate. These structural differences, though subtle, can significantly impact the compound's physical properties, chemical reactivity, and sensory attributes. Ethyl hexanoate provides another interesting comparison, as it is a simpler ester with a similar fruity odor but lacking the acetyl group present in ethyl 2-acetylhexanoate. The absence of the acetyl group in ethyl hexanoate results in different chemical properties and reactivity patterns compared to ethyl 2-acetylhexanoate, despite similarities in their sensory profiles. The uniqueness of ethyl 2-acetylhexanoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ester group and a ketone functionality in ethyl 2-acetylhexanoate provides multiple sites for potential chemical reactions and interactions with biological receptors, distinguishing it from simpler esters like ethyl hexanoate. These structural features make ethyl 2-acetylhexanoate particularly valuable in the flavor and fragrance industries, where its distinctive sensory properties contribute to its commercial importance.

Table 8: Comparison of Ethyl 2-acetylhexanoate with Similar Compounds

CompoundMolecular FormulaStructural DifferencesSensory PropertiesPrimary Applications
Ethyl 2-acetylhexanoateC10H18O3Reference compoundFruity, wine-like aromaFlavoring agent, potential antimicrobial
Ethyl acetoacetateC6H10O3Lacks butyl groupKetone-like odorFlavoring, chemical intermediate
Ethyl 2-butylacetoacetateC10H18O3Slight structural isomerSimilar to ethyl 2-acetylhexanoateFlavoring, fragrance
Ethyl hexanoateC8H16O2Lacks acetyl groupFruity, pineapple-like aromaFlavoring, fragrance
Ethyl 2-ethylhexanoateC10H20O2Different side chain arrangementFruity odorFlavoring, plasticizer

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